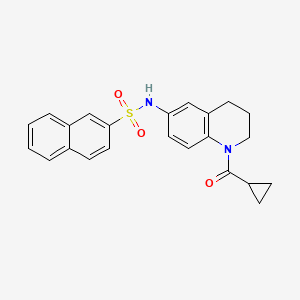![molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5](/img/structure/B2490102.png)
6-Azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.1.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional shape, which makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The structure of this compound is characterized by a seven-membered ring system that includes a nitrogen atom, making it a valuable scaffold for the development of bioactive molecules .
Mechanism of Action
Target of Action
6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine
Mode of Action
The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Azabicyclo[3.1.1]heptane are intriguing. It has been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds
Molecular Mechanism
It’s known that the compound can be incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . Another method involves the reduction of spirocyclic oxetanyl nitriles, which provides a scalable route to 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available bulk reagents. The key steps include the preparation of intermediates on a kilogram scale, followed by functional group transformations to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidative decarboxylation using lead tetraacetate (Pb(OAc)4) to form 2,6-methanopiperidone derivatives.
Reduction: Reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes.
Substitution: Photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position.
Major Products: The major products formed from these reactions include 2,6-methanopiperidone derivatives, N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, and heterocycle-functionalized 6-azabicyclo[3.1.1]heptanes .
Scientific Research Applications
6-Azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and bioisosteres.
Biology: Incorporated into the structure of bioactive compounds to improve their physicochemical properties.
Industry: Employed in the synthesis of heterocycle-functionalized compounds relevant to medicinal chemistry.
Comparison with Similar Compounds
6-Azabicyclo[3.1.1]heptane is unique due to its three-dimensional structure and the presence of a nitrogen atom within the ring system. Similar compounds include:
Piperidine: A six-membered ring with a nitrogen atom, commonly used in medicinal chemistry.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in the synthesis of alkaloids.
Bicyclo[3.1.1]heptane: A similar bicyclic structure without the nitrogen atom, used as a bioisostere for meta-substituted benzenes
Properties
IUPAC Name |
6-azabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNCEQUAZKJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
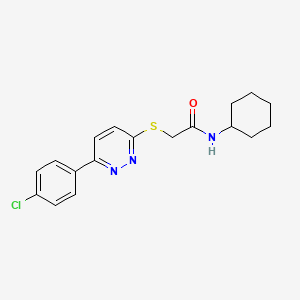
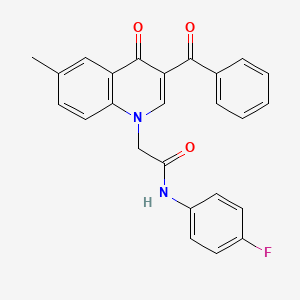

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)
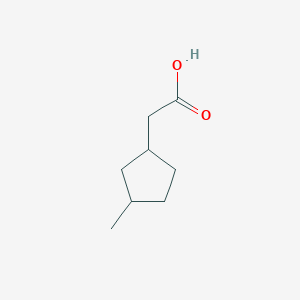
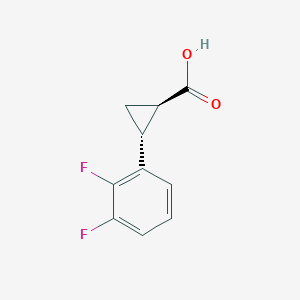
![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2490031.png)
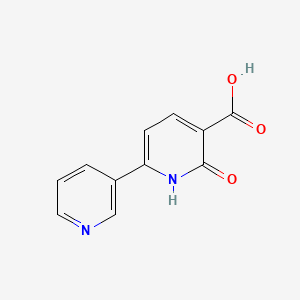
![NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE](/img/structure/B2490037.png)
![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)
